4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol
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Overview
Description
4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a compound that features a trifluoromethyl group attached to a phenol ring, along with an amino and hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation and the formation of electron donor-acceptor complexes .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. The trifluoromethyl group is a key moiety in pharmaceutical and agrochemical development, and its attachment to heteroatoms such as sulfur, oxygen, and nitrogen poses significant challenges .
Chemical Reactions Analysis
Types of Reactions
4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from nucleophilic substitution.
Scientific Research Applications
4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The amino and hydroxypropyl groups contribute to the compound’s ability to form hydrogen bonds and interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor.
Trifluoromethyl triflate: Known for its reactivity in trifluoromethylation reactions.
Trifluoromethyl carbinols: Compounds with similar trifluoromethyl groups attached to different functional groups.
Uniqueness
The presence of the trifluoromethyl group enhances its stability and reactivity, while the amino and hydroxypropyl groups provide additional sites for chemical interactions and modifications .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m1/s1 |
InChI Key |
MVIFDLKYFGUSNZ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
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